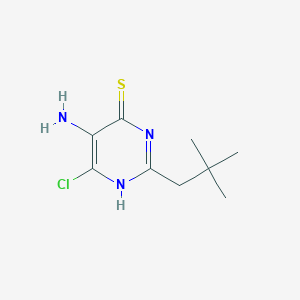
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives. This compound is characterized by the presence of a pentyloxy group attached to a benzylidene moiety, which is further connected to an isobenzofuran-1(3H)-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed regio- and stereoselective cyclization of alkynes. This method allows for the selective synthesis of isobenzofuran derivatives under controlled reaction conditions . Another approach involves the iodocyclization of o-alkynylbenzamides with various electrophiles, which yields isobenzofuran derivatives through nucleophilic attack of the amide nitrogen onto the triple bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization and iodocyclization methods are common in industrial settings due to their efficiency and selectivity.
化学反応の分析
Types of Reactions
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylidene or isobenzofuran moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted isobenzofuran derivatives.
科学的研究の応用
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Spiro[isobenzofuran-1(3H),4’-piperidines]: These compounds share a similar isobenzofuran core and have been studied for their potential as central nervous system agents.
Isobenzofuran-1(3H)-imines: These derivatives are formed through iodocyclization reactions and have unique structural features.
Uniqueness
3-(4-(Pentyloxy)benzylidene)isobenzofuran-1(3H)-one is unique due to the presence of the pentyloxy group and benzylidene moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H20O3 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
(3Z)-3-[(4-pentoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H20O3/c1-2-3-6-13-22-16-11-9-15(10-12-16)14-19-17-7-4-5-8-18(17)20(21)23-19/h4-5,7-12,14H,2-3,6,13H2,1H3/b19-14- |
InChIキー |
UEZGZBJAHOFZAQ-RGEXLXHISA-N |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)O2 |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
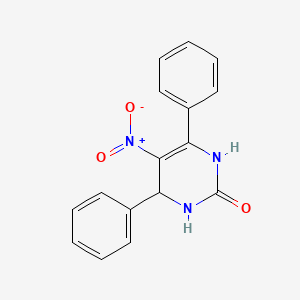
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
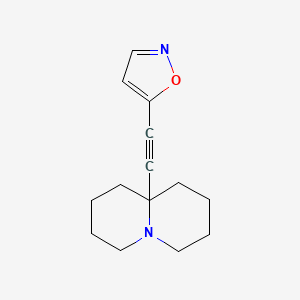
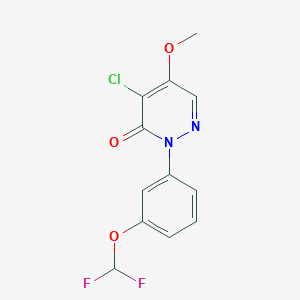
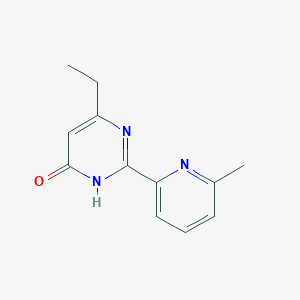
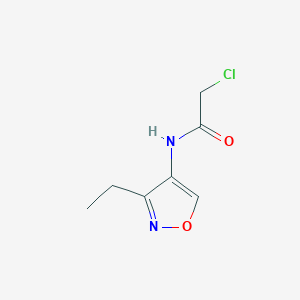
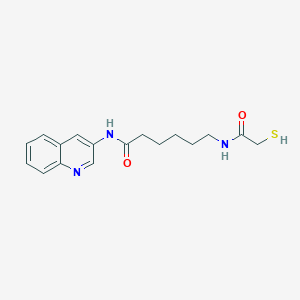
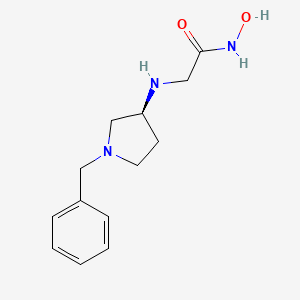


![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
